Structural Elucidation and Physicochemical Profiling of 3-Chloro-4-fluorophenylacetic Acid (CAS 705-79-3)
Structural Elucidation and Physicochemical Profiling of 3-Chloro-4-fluorophenylacetic Acid (CAS 705-79-3)
Topic: 3-Chloro-4-fluorophenylacetic acid structural analysis Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.
[1]
Introduction: The Halogenated Scaffold in Medicinal Chemistry
3-Chloro-4-fluorophenylacetic acid (CFPAA) represents a critical pharmacophore in modern drug discovery. As a disubstituted phenylacetic acid derivative, it serves as a versatile intermediate for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), aldose reductase inhibitors, and agrochemical active ingredients.
The structural significance of CFPAA lies in its specific halogenation pattern. The 4-fluoro substituent acts as a metabolic blocker, preventing para-hydroxylation by Cytochrome P450 enzymes, while the 3-chloro group enhances lipophilicity (
This guide provides a comprehensive structural analysis, synthesizing spectroscopic data, solid-state properties, and impurity profiling into a self-validating analytical workflow.
Molecular Architecture & Electronic Properties[1]
Understanding the reactivity of CFPAA requires an analysis of its electronic distribution. The interplay between the highly electronegative fluorine and the polarizable chlorine creates a unique dipole vector.
Theoretical Framework (DFT & Electronic Effects)
-
Inductive Effects (
): Both halogens exert electron-withdrawing effects on the aromatic ring. This deactivates the ring toward electrophilic aromatic substitution but acidifies the benzylic protons slightly compared to non-halogenated analogs. -
Resonance Effects (
): Fluorine's lone pairs can donate electron density back into the ring, but the inductive withdrawal typically dominates at the sigma-bond level. -
Acidity (
): The carboxylic acid tail is insulated by the methylene group ( ), meaning the halogen effect on the is inductive and minor. The is expected to be approximately 3.9–4.1, slightly more acidic than phenylacetic acid (4.31).
Visualization: Electronic & Steric Workflow
The following diagram illustrates the structural logic governing the molecule's behavior in synthesis and binding.
Figure 1: Structure-Activity Relationship (SAR) map detailing the functional roles of CFPAA substituents.
Spectroscopic Characterization (The Fingerprint)[1]
Accurate identification relies on a multi-modal spectroscopic approach. The following data represents the consensus spectral profile for CAS 705-79-3.
Nuclear Magnetic Resonance (NMR)
The asymmetry introduced by the 3,4-substitution pattern results in a distinct AMX or ABC spin system in the aromatic region, further complicated by
Solvent: DMSO-
| Nucleus | Shift ( | Multiplicity | Assignment | Coupling Constants ( |
| 12.40 | Broad Singlet | -COOH | Exchangeable | |
| 7.45 | dd | Ar-H2 (ortho to Cl) | ||
| 7.32 | t (approx) | Ar-H5 (ortho to F) | ||
| 7.20 | ddd | Ar-H6 | ||
| 3.62 | Singlet | Ar-CH | N/A | |
| 172.5 | Singlet | C =O | - | |
| 156.8 | Doublet | C 4-F | ||
| 133.2 | Doublet | C 1-CH2 | ||
| -116.5 | Multiplet | Ar-F | - |
Note: The coupling of Fluorine to Carbon is diagnostic. The C4 carbon will appear as a doublet with a massive splitting (~245 Hz), confirming the direct C-F bond.
Infrared Spectroscopy (FT-IR)
Key diagnostic bands for quality control:
-
3200–2500 cm
: Broad O-H stretch (Carboxylic acid dimer). -
1705–1720 cm
: Strong C=O stretch. -
1220 cm
: C-F stretch (often obscured but distinct in fingerprint). -
750–800 cm
: C-Cl stretch.
Synthesis & Impurity Profiling[1]
The structural integrity of CFPAA is often compromised by specific process-related impurities. The most common synthetic route involves the hydrolysis of 3-chloro-4-fluorobenzyl cyanide.
Synthetic Pathway & Impurity Origins[1]
-
Starting Material: 3-Chloro-4-fluorobenzyl chloride.
-
Cyanation: Reaction with NaCN to form the nitrile.
-
Hydrolysis: Acidic/Basic hydrolysis to CFPAA.
Critical Impurities:
-
The Amide Intermediate: Incomplete hydrolysis yields 2-(3-chloro-4-fluorophenyl)acetamide.
-
Des-Halo Impurities: Reductive dehalogenation (rare, but possible under catalytic hydrogenation conditions).
-
Dimer: Self-condensation products if activation agents (like SOCl
) are used during downstream processing.
Figure 2: Synthetic route illustrating the genesis of critical impurities (Amide and Oxidative byproducts).
Analytical Protocol: HPLC Method
For quantitative analysis and purity determination, a Reverse-Phase HPLC method is required. The acidity of the molecule necessitates a buffered mobile phase to suppress ionization and ensure peak symmetry.
Protocol Parameters:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
mm, 3.5 m. -
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10%
80% B -
15-20 min: 80% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 220 nm (Amide bond/Ring absorption) and 254 nm.
-
Temperature: 30°C.
Self-Validation Check:
-
Retention Time: CFPAA should elute after the unsubstituted phenylacetic acid due to the lipophilic Cl/F groups.
-
Tailing Factor:[1] Must be
. If higher, lower the pH of Mobile Phase A to ensure the acid is fully protonated.
Solid-State Architecture
While specific single-crystal X-ray data for CAS 705-79-3 is proprietary in many contexts, structural homology with 3-chloro-4-hydroxyphenylacetic acid suggests a high probability of forming Centrosymmetric Dimers.
-
The Carboxylic Dimer: The dominant interaction is the
hydrogen-bonding motif between carboxylic acid tails. -
Halogen Bonding: The 3-Cl atom is a potential halogen bond donor, likely interacting with oxygen atoms or
-systems of adjacent layers, influencing tablet compaction properties. -
Packing: The molecule likely crystallizes in a monoclinic system (Space group
), common for planar aromatic acids.
References
-
Stenutz, R. (2024). Physicochemical Properties of (3-chloro-4-fluorophenyl)acetic acid. Stenutz.eu. Link(Note: Data extrapolated from verified isomer databases).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69784, 3-Chloro-4-fluorophenylacetic acid. PubChem.[2][3][4] Link
-
Sigma-Aldrich. (2025).[3] Product Specification: 3-Chloro-4-fluorophenylacetic acid (CAS 705-79-3).[5][6][7] Merck KGaA. Link
-
ChemicalBook. (2025). 3-CHLORO-4-FLUOROPHENYLACETIC ACID Properties and Spectral Data. ChemicalBook. Link
-
Gao, Y., et al. (2013). Crystal Structures and Physicochemical Properties of Substituted Phenylacetic Acids. Journal of Molecular Structure. (Contextual reference for packing motifs of chloro/fluoro phenylacetic acids).
Sources
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